Adenosine A2A Receptor Binding Affinity: Ambiguous Computational Prediction vs. Experimental Gap
A BindingDB entry (BDBM50499055, CHEMBL3735985) reports a Ki of 6.30 nM for displacement of [3H]NECA from rat striatal A2A receptors and 9.5 nM for human A2A [1]. However, the SMILES string associated with this entry (Cc1ccc(o1)-c1cc(nc(N)n1)-c1cccc(c1)C(=O)N1CCCCC1) does not correspond to 2'-Deoxy-N-(4-nitrobenzoyl)adenosine and appears to represent a different chemotype altogether. No verified experimental binding data for the target compound at any adenosine receptor subtype could be located in the peer-reviewed literature. The proper N6-(4-nitrobenzoyl)-2'-deoxyadenosine record may exist under a different identifier but could not be confirmed from non-prohibited sources.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No verified data available (ambiguous BindingDB entry: Ki = 6.30 nM rat / 9.5 nM human, but identity unconfirmed) |
| Comparator Or Baseline | N6-Benzoyl-2'-deoxyadenosine: no A2A data located; N6-(4-Nitrobenzyl)-2'-deoxyadenosine: primarily studied as nucleoside transport inhibitor (KD = 2.4 nM for transporter, not receptor) |
| Quantified Difference | Cannot be calculated due to absence of confirmed target compound data |
| Conditions | Radioligand displacement assay; [3H]NECA probe; rat striatal membranes; 1 h incubation |
Why This Matters
Without verified receptor binding data, any claim of improved A2A affinity over existing N6-acyl analogs is unsupportable, and procurement for adenosine receptor-targeted screening campaigns carries unquantifiable risk.
- [1] BindingDB Entry BDBM50499055 (CHEMBL3735985). Ki data for adenosine A2A receptor. Note: SMILES and InChI do not match the target compound structure; entry identity is unverified for 2'-Deoxy-N-(4-nitrobenzoyl)adenosine. View Source
